molecular formula C15H12O3 B12071351 Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate

Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12071351
M. Wt: 240.25 g/mol
InChI Key: RHNNRLQUQLPUGT-UHFFFAOYSA-N
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Description

Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H12O3 It is a derivative of biphenyl, featuring a formyl group at the 2-position and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formyl group on the biphenyl ring .

Industrial Production Methods

Industrial production of Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Methyl 2-carboxy-[1,1’-biphenyl]-4-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-[1,1’-biphenyl]-4-carboxylate.

    Substitution: Various halogenated biphenyl derivatives.

Scientific Research Applications

Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formyl-[1,1’-biphenyl]-3-carboxylate: Similar structure but with the formyl group at the 3-position.

    Methyl 2-formyl-[1,1’-biphenyl]-2-carboxylate: Similar structure but with the formyl group at the 2-position.

Uniqueness

Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of the formyl and carboxylate ester groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-formyl-4-phenylbenzoate

InChI

InChI=1S/C15H12O3/c1-18-15(17)12-7-8-14(13(9-12)10-16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

RHNNRLQUQLPUGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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